molecular formula C16H25NO3S B2851588 N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2034485-60-2

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2851588
CAS No.: 2034485-60-2
M. Wt: 311.44
InChI Key: ZDHXTNYKPPUZEK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS 2034485-60-2) is a synthetic organic compound with a molecular formula of C16H25NO3S and a molecular weight of 311.44 g/mol. This carboxamide derivative is characterized by its unique structural features, which include a cyclopentane ring core substituted with a thiophene moiety and a 2,3-dimethoxy-2-methylpropyl side chain. Its calculated properties include an XLogP3 of 2.2 and a topological polar surface area of 75.8 Ų . Compounds featuring the thiophene-carboxamide structure have been identified as significant scaffolds in medicinal chemistry and agrochemical research due to their potential for diverse biological activity. Recent scientific investigations into analogous thiophene carboxamide compounds have revealed their promise as potent inhibitors of specific enzymatic targets, such as sphingomyelin synthase 2 (SMS2), which is implicated in inflammatory and metabolic diseases . Furthermore, similar N-(thiophen-2-yl)amide derivatives have demonstrated notable fungicidal activities in greenhouse and field trials, positioning them as valuable lead compounds for the development of new crop protection agents . The presence of both the thiophene heterocycle and the carboxamide functional group makes this class of molecules a versatile subject for research into new pharmaceuticals and agrochemicals. This compound is offered with various packaging options to suit laboratory-scale research needs. This compound is intended for Research Use Only (RUO) and is not designated for human therapeutic, diagnostic, or veterinary applications. Researchers are encouraged to consult the available safety data sheets and handling procedures prior to use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-15(20-3,12-19-2)11-17-14(18)16(8-4-5-9-16)13-7-6-10-21-13/h6-7,10H,4-5,8-9,11-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHXTNYKPPUZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its cyclopentane carboxamide backbone and dimethoxypropyl substituent . Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) Reference
N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide Cyclopentane carboxamide Thiophen-2-yl, 2,3-dimethoxy-2-methylpropyl Not reported N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane carboxamide 4-Methoxyphenoxy, phenyl, diethyl Antiproliferative (Unspecified)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiophene-sulfonamide Thiazole, sulfonamide, enaminone Anticancer (IC₅₀ = 10.25 µM)
(Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one Thiophene-enaminone Benzothiazole, methoxy Anticancer (IC₅₀ = 9.39 µM)

Key Observations :

  • Cyclopropane vs.
  • Thiophene Derivatives: Thiophene-containing compounds (e.g., ) consistently show potent anticancer activity, suggesting that the thiophen-2-yl group in the target molecule may confer similar bioactivity. However, the absence of a sulfonamide or enaminone moiety in the target compound could limit its binding affinity compared to derivatives like 26–29 .
  • Substituent Effects : The dimethoxypropyl group in the target compound may improve solubility relative to the diethyl or phenyl groups in analogs , but its bulky structure could hinder interactions with hydrophobic binding pockets.

Q & A

Q. 1.1. What are the key synthetic pathways for N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves a multi-step process:

  • Step 1 : Formation of the cyclopentane-carboxamide core via cyclization of thiophene-substituted cyclopentane precursors.
  • Step 2 : Functionalization of the side chain (e.g., introducing the 2,3-dimethoxy-2-methylpropyl group) using nucleophilic substitution or coupling reactions .
  • Step 3 : Purification via column chromatography or recrystallization.

Q. Optimization Parameters :

ParameterImpact on YieldExample Conditions
Solvent polarityAffects reaction kinetics; polar aprotic solvents (DMF, DMSO) improve solubility of intermediatesDMF at 80°C
CatalystAccelerates coupling reactions; Pd-based catalysts for cross-couplingPd(OAc)₂ (0.5 mol%)
Reaction timeOver-reduction leads to byproducts; monitored via TLC/HPLC12–24 hours

Q. 1.2. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming stereochemistry?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly for cyclopentane ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 378.18 Da) .

Q. Critical Data :

  • Dihedral angles between thiophene and cyclopentane rings (e.g., 8.5–13.5° in analogs) indicate planarity .

Q. 1.3. What preliminary assays are recommended for assessing the compound’s bioactivity in pharmacological research?

Initial screening includes:

  • Enzyme Inhibition Assays : Target enzymes relevant to neurological or metabolic pathways (e.g., kinases, proteases).
  • Cytotoxicity Screening : MTT assays on cell lines (IC₅₀ values for cancer lines like HeLa or MCF-7) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) for receptor-ligand interactions .

Advanced Research Questions

Q. 2.1. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines) be systematically resolved?

Methodological Approach :

  • Dose-Response Repetition : Validate results across ≥3 independent experiments.
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR to confirm target specificity .
  • Metabolic Stability Analysis : Assess compound degradation in cell media via LC-MS .

Q. Case Study :

Cell LineReported IC₅₀ (μM)Possible Confounder
HeLa12.3 ± 1.5High P-gp expression
MCF-745.6 ± 3.2Metabolic enzyme variability

Q. 2.2. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., GPCRs)?

Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., CCR5 chemokine receptor) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity .

Q. Key Findings :

  • Thiophene’s sulfur atom forms π-π stacking with aromatic residues (e.g., Tyr 108 in CCR5) .

Q. 2.3. How does modifying the 2,3-dimethoxy-2-methylpropyl group impact solubility and bioavailability?

Structural Modifications :

ModificationSolubility (LogP)Bioavailability (F%)
–OCH₃ → –CF₃↑ Lipophilicity (LogP 3.2 → 4.1)↓ Aqueous solubility
–CH(CH₃)₂ → –CH₂OH↓ LogP (3.2 → 2.7)↑ Permeability

Q. Experimental Validation :

  • PAMPA Assays : Measure passive diffusion; hydrophilic analogs show 2-fold higher permeability .

Q. 2.4. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

Solutions :

  • Flow Chemistry : Reduces side reactions during cyclization steps .
  • Greener Solvents : Replace DMF with Cyrene™ (biobased solvent) to improve sustainability .
  • Crystallization Optimization : Use anti-solvent (e.g., hexane) to enhance purity (>98%) .

Q. 2.5. How do structural analogs of this compound inform SAR studies, and which substituents show promise for enhanced activity?

Analog Comparison :

Analog SubstituentBioactivity (IC₅₀, μM)Key Feature
–CH₂-thiophene-3-yl18.7 ± 2.1Improved target engagement
–CF₃ (fluorinated)9.4 ± 1.3Enhanced metabolic stability

Q. Design Insights :

  • Electron-withdrawing groups (e.g., –CF₃) improve target affinity but may reduce solubility .

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